AJ-76 hydrochloride

Dopamine receptor pharmacology Receptor binding affinity D3/D2 selectivity

Researchers studying presynaptic dopamine autoreceptor regulation frequently face confounding postsynaptic D2 blockade when using classical antagonists such as haloperidol. AJ-76 hydrochloride resolves this by providing preferential autoreceptor antagonism with a D2:D3 Ki ratio of ~6, enabling autoreceptor engagement at concentrations that minimize postsynaptic effects. • Completely blocks apomorphine-induced suppression of dopamine synthesis in GBL-treated rats, confirming direct autoreceptor antagonism without catalepsy. • Validated full inverse agonist at recombinant D3 receptors in [35S]GTPγS binding assays (pertussis toxin-sensitive, Gi/Go-coupled). • Partially normalizes cocaine-evoked synaptic dopamine overflow in freely moving rat nucleus accumbens (p<0.001) without altering serotonin or gross locomotion. Supplied with comprehensive CoA; shipped under ambient conditions with desiccated, sealed packaging to ensure stability upon arrival.

Molecular Formula C15H24ClNO
Molecular Weight 269.81 g/mol
CAS No. 85378-82-1
Cat. No. B1663672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAJ-76 hydrochloride
CAS85378-82-1
Synonyms(1S,2R)-cis-5-Methoxy-1-methyl-2-(N-propylamino)tetralin hydrochloride
Molecular FormulaC15H24ClNO
Molecular Weight269.81 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1C)C=CC=C2OC.Cl
InChIInChI=1S/C15H23NO.ClH/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3;/h5-7,11,14,16H,4,8-10H2,1-3H3;1H/t11-,14+;/m0./s1
InChIKeyKIRYNZFMOLYYQB-YECZQDJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AJ-76 Hydrochloride: Dopamine Autoreceptor Antagonist


AJ-76 hydrochloride ((+)-AJ 76 hydrochloride; (1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin hydrochloride) is a stereoselective aminotetralin compound that functions as a dopamine receptor antagonist with preferential action at presynaptic dopamine autoreceptors [1]. The compound exhibits a characteristic binding profile across cloned human dopamine receptor subtypes, with pKi values of 6.95 (hD3), 6.67 (hD4), 6.37 (hD2S), 6.21 (hD2L), and 6.07 (rD2) [2]. First synthesized as part of a homologous series of N-alkylated cis-(+)-5-methoxy-1-methyl-2-aminotetralins, AJ-76 was identified as a central stimulant acting via preferential autoreceptor antagonism, an action distinct from classical dopamine antagonists such as haloperidol or stimulants such as d-amphetamine [3].

Mechanism Preferential presynaptic D3 autoreceptor antagonist Stereoselective aminotetralin; tool compound for dopamine autoreceptor studies
Selectivity Intermediate D3 versus D2 binding preference Reported D2:D3 Ki ratio ≈ 6; distinct from classical D2 antagonists
Functional Profile Full inverse agonist at human D3 receptors Gi/Go-coupled; pertussis toxin-sensitive inhibition of basal [35S]GTPγS binding

AJ-76: Functional Selectivity vs Standard Antagonists


In dopamine receptor pharmacology, compounds within the same nominal class (antagonists) exhibit fundamentally distinct functional properties that preclude simple interchange. AJ-76 hydrochloride displays a unique combination of modest D3 versus D2 binding preference (Ki ratio D2:D3 ≈ 6) [1], inverse agonist efficacy at D3 receptors [2], and in vivo behavioral effects that differ markedly from both classical neuroleptics and direct stimulants [3]. Substitution with a non-preferential D2 antagonist such as haloperidol would introduce substantial postsynaptic D2 blockade, producing catalepsy and prolactin elevation at doses required for autoreceptor engagement. Conversely, substitution with a higher-affinity D3-selective ligand such as GR 103,691 (Ki = 0.4 nM at hD3) would eliminate the inverse agonist component and alter the functional readout in GTPγS binding assays. These mechanistic and quantitative distinctions render AJ-76 hydrochloride a specific tool for investigating autoreceptor-mediated regulation of dopamine synthesis and release, rather than a generic dopamine antagonist suitable for broad off-the-shelf substitution.

AJ-76 (This Compound)
Preferential autoreceptor antagonist with inverse agonism
Classical D2 Antagonist (e.g., Haloperidol)
Postsynaptic D2 blockade may introduce catalepsy and prolactin elevation
AJ-76 (This Compound)
Modest D3 preference with inverse agonist efficacy
High-Affinity D3 Ligand (e.g., GR 103,691)
Extreme D3 selectivity may eliminate inverse agonist component and alter functional readout
AJ-76 (This Compound)
Locomotor activation with weak stereotypies
Structurally Related Aminotetralin (e.g., (+)-UH 232)
Higher D3 affinity may shift behavioral profile toward sedation at elevated doses
Mechanistic and quantitative distinctions prevent direct off-the-shelf substitution. Verify target engagement, functional selectivity, and behavioral endpoints when evaluating comparator compounds.

AJ-76: Head-to-Head Comparisons


D3/D2 Receptor Affinity Profile

AJ-76 hydrochloride exhibits a D2:D3 Ki ratio of approximately 6, reflecting modest but measurable preference for D3 over D2 receptors. In a direct comparative study using [3H]-(+)-PD 128,907 as the radioligand at recombinant human D3 receptors and [125I]-iodosulpride at human D2 receptors, AJ-76 displayed a Ki of 26 nM at hD3 and a D2:D3 Ki ratio of 6 [1]. In contrast, the classical D2 antagonist haloperidol showed a Ki of 2 nM at hD3 and a D2:D3 ratio of 0.2, indicating preferential D2 binding [1]. The structurally related aminotetralin (+)-UH 232 exhibited a Ki of 3 nM at hD3 and a D2:D3 ratio of 8 [1]. Among more recently developed D3-selective antagonists, GR 103,691 and nafadotride showed substantially higher D3 affinity (Ki = 0.4 nM and 0.5 nM, respectively) with D2:D3 ratios of 60 and 9 [1].

D3/D2 Binding Profile
Head-to-head
hD3 Ki = 26 nM; D2:D3 ratio ≈ 6
Supports studies requiring concurrent D3 and D2 engagement
Ratio higher than haloperidol (0.2), lower than GR 103,691 (60). Recombinant human receptors.
Dopamine receptor pharmacology Receptor binding affinity D3/D2 selectivity GPCR screening

D3 Receptor Inverse Agonism

AJ-76 hydrochloride acts as a full inverse agonist at the dopamine D3 receptor in [35S]GTPγS binding assays, inhibiting basal binding in a dose-dependent manner. In a direct comparative study, AJ-76, (+)-UH 232, haloperidol, and raclopride all behaved as full inverse agonists, whereas clozapine exhibited only partial inverse agonist activity [1]. In contrast, the D3-preferring antagonist nafadotride was reported to lack inverse agonist effects in certain assay systems [2]. This functional distinction is critical because inverse agonists reduce constitutive receptor signaling, whereas neutral antagonists do not alter basal activity.

D3 Inverse Agonism
Head-to-head
Full inverse agonist in [35S]GTPγS binding
Supports constitutive D3 receptor activity studies
Pertussis toxin-sensitive Gi/Go coupling. Distinct from neutral antagonists such as nafadotride.
Functional selectivity Inverse agonism GTPγS binding Constitutive receptor activity

In Vivo Dopamine Autoreceptor Antagonism

AJ-76 hydrochloride produces a marked elevation in brain dopamine synthesis and turnover in rats, with only slight effects on serotonin and noradrenaline synthesis. In a direct comparative study, both (+)-AJ 76 and (+)-UH 232 elevated dopamine synthesis and turnover, whereas d-amphetamine and methylphenidate did not block the apomorphine-induced decrease in dopamine synthesis in γ-butyrolactone (GBL)-treated animals [1]. AJ-76 completely blocked the apomorphine-induced decrease in dopamine synthesis rate, distinguishing it from indirect dopamine agonists. Additionally, AJ-76-induced locomotor hyperactivity was completely prevented by reserpine pretreatment and partially blocked by α-methyl-para-tyrosine, whereas d-amphetamine-induced hyperactivity was only antagonized by α-methyl-para-tyrosine [1].

Autoreceptor Antagonism
Head-to-head
Complete blockade of apomorphine-induced DA synthesis decrease
Supports presynaptic feedback mechanism interrogation
GBL-treated rats; distinct from d-amphetamine and methylphenidate which show no blockade.
In vivo neurochemistry Dopamine synthesis Autoreceptor function Nigrostriatal pathway

Differential Catalepsy Induction

AJ-76 hydrochloride induces catalepsy in rats, but this effect is distinguished from that of classical D2 antagonists by its occurrence at doses that also elevate dopamine synthesis. In a comparative study, haloperidol, (+)-AJ 76, (+)-UH 232, and nafadotride all induced catalepsy, whereas the highly D3-selective antagonists (+)-S 14297, U 99194, and GR 103,691 were inactive in this assay [1]. This finding indicates that catalepsy induction by AJ-76 is linked to its residual D2 receptor occupancy rather than to pure D3 blockade. Importantly, the behavioral stimulation produced by AJ-76 in habituated animals (locomotor activation and weak stereotypies) contrasts with the sedation induced by high doses of (+)-UH 232 and with the profound catalepsy produced by haloperidol at antipsychotic doses [2].

Catalepsy Profile
Cross-study
Catalepsy-positive; distinct from highly D3-selective ligands
Supports behavioral extrapyramidal liability research
Catalepsy pattern differs from haloperidol. Highly D3-selective antagonists (GR 103,691, S 14297) are catalepsy-negative.
Catalepsy Extrapyramidal symptoms Behavioral pharmacology Antipsychotic screening

Cocaine-Evoked Dopamine Attenuation

AJ-76 hydrochloride modulates cocaine-induced dopamine overflow in the nucleus accumbens in a manner distinct from other dopamine antagonists. In a study employing in vivo microvoltammetry in awake, freely moving rats, (+)-AJ 76 (administered 5 minutes before cocaine) significantly increased synaptic dopamine concentrations above baseline (p < 0.001) but produced dopamine levels that were significantly lower than those induced by cocaine alone (p < 0.001) [1]. Specifically, (+)-AJ 76 alone increased synaptic DA above baseline, while (+)-AJ 76/cocaine co-treatment resulted in DA concentrations intermediate between baseline and cocaine-alone levels. No differential effect on synaptic serotonin or locomotor activity was observed between (+)-AJ 76/cocaine and cocaine alone [1].

Cocaine DA Modulation
Head-to-head
Significant attenuation of cocaine-evoked DA overflow (p < 0.001)
Supports partial DA normalization in addiction research models
Nucleus accumbens microvoltammetry; DA remains above baseline; no effect on serotonin.
In vivo microdialysis Voltammetry Cocaine addiction Nucleus accumbens Dopamine release

AJ-76: Research Applications


Probing Presynaptic Autoreceptors

Investigators studying dopamine synthesis regulation via presynaptic autoreceptors should select AJ-76 hydrochloride over classical D2 antagonists such as haloperidol. AJ-76 completely blocks apomorphine-induced decreases in dopamine synthesis in GBL-treated rats, confirming direct autoreceptor antagonism, whereas haloperidol produces this effect only at doses that also induce profound postsynaptic blockade and catalepsy [1]. The compound's intermediate D2:D3 Ki ratio of 6 provides a window of selectivity that enables autoreceptor engagement while minimizing confounding postsynaptic effects at lower concentrations [2].

Constitutive D3 Receptor Activity

For functional assays measuring [35S]GTPγS binding at recombinant D3 receptors, AJ-76 hydrochloride serves as a validated full inverse agonist control. In head-to-head comparisons, AJ-76, (+)-UH 232, haloperidol, and raclopride all inhibited basal [35S]GTPγS binding in a dose-dependent manner, whereas clozapine exhibited only partial inverse agonism [1]. This property is pertussis toxin-sensitive, confirming Gi/Go protein coupling, and distinguishes AJ-76 from neutral D3 antagonists that lack inverse agonist efficacy [1]. Researchers requiring a reference inverse agonist with well-characterized D3/D2 selectivity should prioritize AJ-76 over compounds with undefined functional selectivity.

Modeling Cocaine Pharmacotherapy

AJ-76 hydrochloride has been validated in awake, freely moving rat models as a compound that partially normalizes cocaine-induced synaptic dopamine elevations without affecting serotonin levels or gross locomotor activity [1]. In microvoltammetry studies, (+)-AJ 76 pretreatment significantly reduced cocaine-evoked dopamine overflow in the nucleus accumbens (p < 0.001) while maintaining dopamine concentrations above baseline, a profile not replicated by standard D2 antagonists or D3-selective ligands without inverse agonist activity [1]. This evidence supports the selection of AJ-76 for preclinical addiction studies where attenuation—rather than complete blockade—of stimulant-induced dopaminergic responses is the experimental goal.

Dopamine Receptor Selectivity Profiling

In receptor profiling panels aimed at differentiating D3-preferring from D2-preferring ligands, AJ-76 hydrochloride provides a valuable intermediate reference standard. Its Ki of 26 nM at hD3 and D2:D3 ratio of 6 contrast sharply with the high D3 affinity and extreme selectivity of GR 103,691 (Ki = 0.4 nM, D2:D3 ratio = 60) and with the D2 preference of haloperidol (Ki = 2 nM, D2:D3 ratio = 0.2) [1]. Inclusion of AJ-76 in screening cascades enables calibration of assay sensitivity for ligands with modest D3 preference and provides a benchmark for interpreting the functional consequences of intermediate D3/D2 selectivity ratios [1].

Application
Selection Property
Validation Focus
Presynaptic autoreceptor probe studies
Autoreceptor antagonist validation
Dopamine synthesis endpoint review
Constitutive D3 receptor activity assays
Full inverse agonist, Gi/Go-coupled
[35S]GTPγS binding assay response
Addiction research models
Cocaine-evoked DA attenuation profile
Microvoltammetry endpoint review
Receptor selectivity profiling panels
Intermediate D3/D2 selectivity benchmark
Assay sensitivity calibration

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